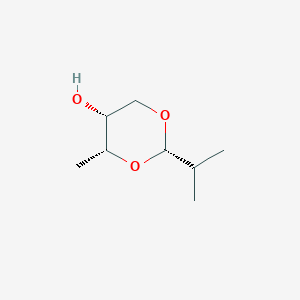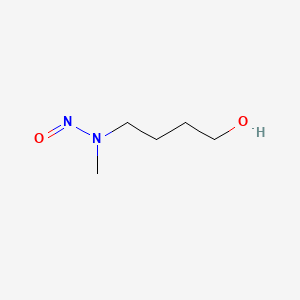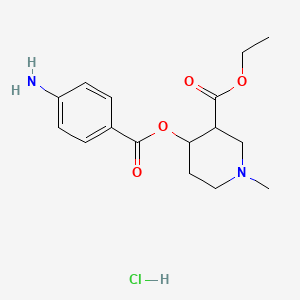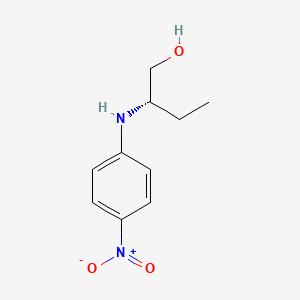![molecular formula C20H28N4O2S B13806738 N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Tert-butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base.
Formation of the Sulfanylacetamide Linkage: This can be accomplished by reacting the benzimidazole derivative with a suitable thiol and acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the piperidine ring and tert-butyl group can enhance binding affinity and specificity. This compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
- N-tert-butyl-2-[1-(2-oxo-2-morpholin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
Uniqueness
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its pharmacokinetic profile and binding affinity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H28N4O2S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H28N4O2S/c1-20(2,3)22-17(25)14-27-19-21-15-9-5-6-10-16(15)24(19)13-18(26)23-11-7-4-8-12-23/h5-6,9-10H,4,7-8,11-14H2,1-3H3,(H,22,25) |
Clé InChI |
AZUKOPYXTCSICT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
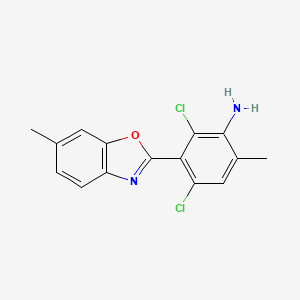
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
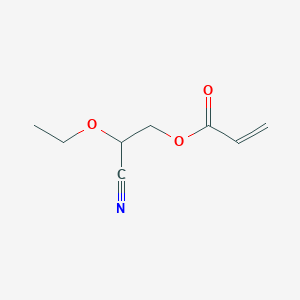
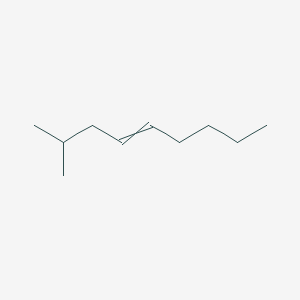
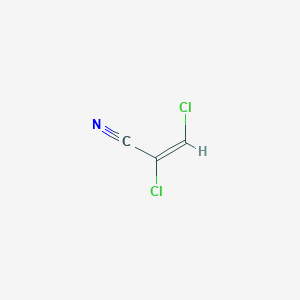
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
